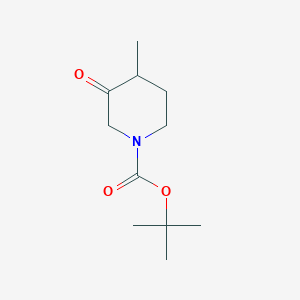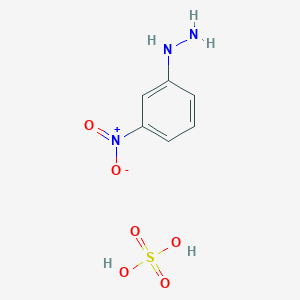![molecular formula C11H18FNO B2652950 N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide CAS No. 2224186-89-2](/img/structure/B2652950.png)
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, commonly known as fluoro-THC, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Fluoro-THC has been the focus of scientific research due to its potential therapeutic properties and its ability to serve as a tool for studying the endocannabinoid system.
Mecanismo De Acción
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. Specifically, it binds to the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. This binding activates a signaling pathway that can lead to a variety of physiological effects, including pain relief, appetite stimulation, and mood regulation.
Efectos Bioquímicos Y Fisiológicos
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have pain-relieving and anti-inflammatory properties, as well as the ability to reduce anxiety and depression-like behaviors. It has also been shown to stimulate appetite and to have potential as a treatment for obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to study its effects on the endocannabinoid system and to compare its effects to those of other cannabinoids. However, one limitation is that fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide is not found naturally in the cannabis plant, which means that its effects may not accurately reflect those of N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other naturally occurring cannabinoids.
Direcciones Futuras
There are many potential future directions for research on fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic treatments for conditions such as chronic pain, inflammation, and anxiety. Another area of interest is the study of the endocannabinoid system and its role in regulating physiological processes such as appetite and mood. As new synthetic cannabinoids are developed, there will be a need to study their effects and potential therapeutic applications.
Métodos De Síntesis
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-fluorocyclohexanone with ethyl magnesium bromide, followed by reaction with propargyl bromide and subsequent deprotection. Another method involves the reaction of 4-fluorocyclohexanone with allyl magnesium bromide, followed by reaction with propargyl bromide and deprotection.
Aplicaciones Científicas De Investigación
Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been used in scientific research to study the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to bind to cannabinoid receptors in the brain and body, and to have similar effects to N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, including pain relief and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[1-(4-fluorocyclohexyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3,8-10H,1,4-7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROASWYIMBHPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[1-(prop-2-enoyl)azepan-4-yl]acetate](/img/structure/B2652867.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)
![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)
![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)



![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)

![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)


